

Spectroscopic Profile of Ethyl 2-aminooxazole-5-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-aminooxazole-5-carboxylate

Cat. No.: B053176

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for **Ethyl 2-aminooxazole-5-carboxylate** (CAS No. 113853-16-0). The information is presented to facilitate its use in research, drug development, and quality control applications. While comprehensive data for ^1H NMR and IR spectroscopy are presented, publicly available experimental ^{13}C NMR and mass spectrometry data are limited.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Ethyl 2-aminooxazole-5-carboxylate**.

Table 1: ^1H NMR Spectroscopic Data

Solvent	Chemical Shift (δ) in ppm	Multiplicity	Number of Protons	Assignment
CDCl ₃	7.48	s	1H	Oxazole H
5.33	s	2H	NH ₂	
4.31-4.36	q	2H	OCH ₂	
1.35-1.36	t	3H	CH ₃	
DMSO-d ₆	7.13	s	1H	Oxazole H
7.01	s	2H	NH ₂	

Note: Data for DMSO-d₆ did not specify the chemical shifts for the ethyl ester protons.

Table 2: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Interpretation
3387	N-H stretching (amine)
3119	C-H stretching (aromatic/vinylic)
1715	C=O stretching (ester)
1676	N-H bending (amine)
1568	C=N stretching (oxazole ring)
1408	C-H bending
1376	C-H bending
1325	C-N stretching
1261	C-O stretching (ester)
1178	C-O stretching
1146	C-O stretching

¹³C NMR and Mass Spectrometry Data

Despite a thorough search of scientific databases and literature, specific experimental ^{13}C NMR and mass spectrometry data for **Ethyl 2-aminooxazole-5-carboxylate** could not be located in publicly available resources. Researchers are advised to acquire this data experimentally for comprehensive characterization.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.

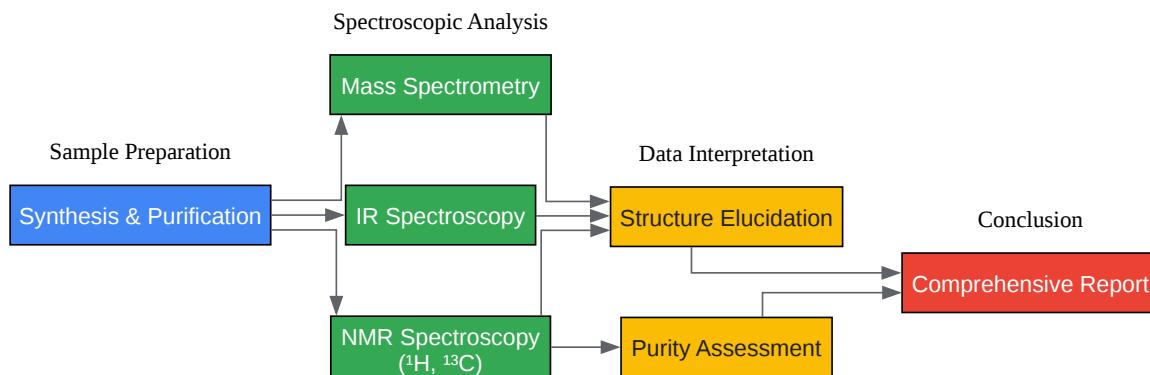
- Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
- Sample Spectrum: Place the KBr pellet in the sample holder and acquire the infrared spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
- Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.



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Caption: Workflow for Spectroscopic Characterization.

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